



Application Notes and Protocols for USP30-I-1 Treatment

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Compound of Interest		
Compound Name:	USP30-I-1	
Cat. No.:	B15583890	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing experiments utilizing **USP30-I-1**, a selective inhibitor of the deubiquitinase USP30. The protocols outlined below are intended to facilitate the study of USP30's role in cellular processes, particularly mitophagy, and to aid in the preclinical assessment of USP30 inhibition as a potential therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[1][2][3][4]

Introduction to USP30 and USP30-I-1

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme located on the outer mitochondrial membrane (OMM).[2][5] It acts as a negative regulator of mitophagy, the cellular process for clearing damaged or superfluous mitochondria.[2][3] USP30 removes ubiquitin chains from OMM proteins, thereby counteracting the PINK1/Parkin pathway, which is crucial for initiating mitophagy.[1][2][6] Dysregulation of USP30 has been implicated in several diseases, including neurodegenerative disorders and cancer.[2][7]

USP30-I-1 is a potent and selective covalent inhibitor of USP30.[8][9] By inhibiting USP30, **USP30-I-1** promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, leading to enhanced mitophagy and the removal of dysfunctional mitochondria.[3] This makes **USP30-I-1** a valuable tool for studying the physiological roles of USP30 and a potential therapeutic agent for conditions linked to impaired mitophagy.[1][10]



Quantitative Data Summary

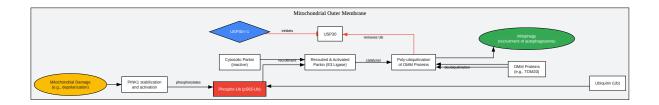
The following table summarizes the key quantitative data for **USP30-I-1**, which is essential for experimental design.

Parameter	Value	Cell Line/System	Reference
IC50	94 nM	Endogenous USP30 in SH-SY5Y cells	[8][9]
In Vitro IC50	~1 nM	Purified USP30 with ubiquitin-rhodamine substrate	[1]
Effective Concentration for Increased p-Ser65-Ub	1 μΜ	iPSC-derived midbrain dopaminergic neurone/astrocyte co- cultures (4-day incubation)	[11]
Concentration for Mitophagy Induction (mitoKeima assay)	10 μΜ	SHSY5Y cells	[12]
Concentration for TOMM20 Ubiquitylation Enhancement	200 nM	SHSY5Y cells	[13][14]

Signaling Pathway of USP30 in Mitophagy

The diagram below illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the mechanism of action for **USP30-I-1**.





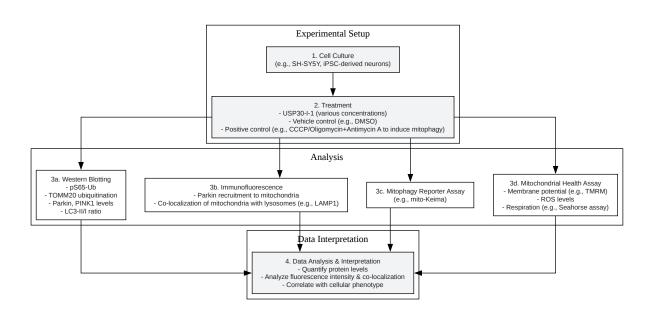
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Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy. **USP30-I-1** inhibits USP30, promoting mitophagy.

Experimental Workflow for USP30-I-1 Treatment

This diagram outlines a general workflow for investigating the cellular effects of USP30-I-1.





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Caption: A general workflow for studying the effects of **USP30-I-1** on cellular pathways.

Key Experimental Protocols Protocol 1: Western Blotting for Mitophagy Markers

Objective: To assess the effect of **USP30-I-1** on the ubiquitination of mitochondrial proteins and the accumulation of mitophagy markers.

Materials:



- Cells of interest (e.g., SH-SY5Y)
- **USP30-I-1** (and vehicle control, e.g., DMSO)
- Mitophagy inducer (e.g., Oligomycin and Antimycin A, or CCCP)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibodies:
 - Anti-phospho-Ubiquitin (Ser65)
 - Anti-TOMM20
 - Anti-LC3B
 - Anti-USP30
 - Anti-beta-Actin or GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of USP30-I-1 or vehicle for the specified duration (e.g., 24 hours).[14] In the final hours of treatment, add a mitophagy inducer (e.g., 10 μM CCCP for 2 hours) to the relevant wells.[12]



- Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature.
 - Incubate with primary antibodies overnight at 4°C. To detect ubiquitinated TOMM20, look for higher molecular weight bands or a smear above the unmodified TOMM20 band.[13]
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities using densitometry software. Normalize to the loading control. An increase in pS65-Ub and higher molecular weight TOMM20 species, along with an increased LC3-II/I ratio, would indicate enhanced mitophagy.

Protocol 2: Mitophagy Assessment using mito-Keima Reporter Assay

Objective: To quantitatively measure the flux of mitophagy in live cells treated with USP30-I-1.

Materials:

- Cells stably expressing the mito-Keima plasmid.
- USP30-I-1 (and vehicle control).



- Live-cell imaging microscope with 440 nm and 561 nm lasers and appropriate emission filters.
- Image analysis software.

Procedure:

- Cell Plating and Treatment: Plate mito-Keima expressing cells in a suitable imaging dish (e.g., glass-bottom plate). Treat cells with **USP30-I-1** or vehicle for the desired time.
- · Imaging:
 - Mount the plate on the live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).
 - Acquire images using two excitation wavelengths: 440 nm (for mitochondria in a neutral pH environment) and 561 nm (for mitochondria in an acidic environment, i.e., within lysosomes).
- Analysis:
 - Calculate the ratio of the 561 nm to 440 nm fluorescence intensity for each mitochondrion or for the whole cell.
 - An increase in the 561/440 nm ratio indicates an increase in mitochondria delivered to lysosomes, thus, an increase in mitophagy.[12][14]

Protocol 3: Immunofluorescence for Parkin Recruitment

Objective: To visualize the recruitment of Parkin to mitochondria following **USP30-I-1** treatment.

Materials:

- Cells (preferably expressing a fluorescently tagged Parkin, e.g., YFP-Parkin, or with good endogenous Parkin antibodies available).
- USP30-I-1 (and vehicle control).



- Mitophagy inducer (e.g., CCCP).
- Mitochondrial stain (e.g., MitoTracker Red CMXRos).
- Fixative (e.g., 4% paraformaldehyde).
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
- Blocking solution (e.g., 5% BSA in PBS).
- Primary antibody against Parkin (if not using a tagged version).
- · Fluorescently-labeled secondary antibody.
- Mounting medium with DAPI.
- Confocal microscope.

Procedure:

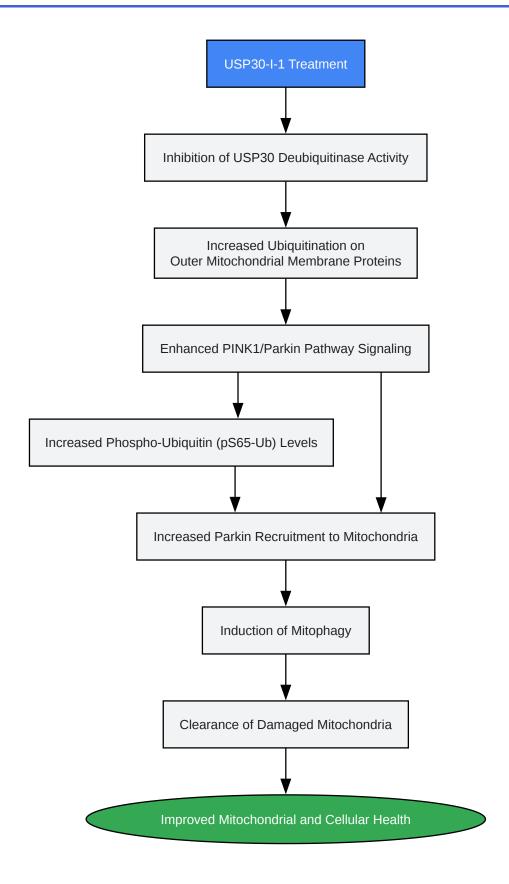
- Cell Plating and Treatment: Plate cells on coverslips. Treat with USP30-I-1 and/or a mitophagy inducer.
- Mitochondrial Staining: Prior to fixation, incubate cells with a mitochondrial stain like
 MitoTracker according to the manufacturer's protocol.
- Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
- Immunostaining:
 - Block the cells for 1 hour.
 - Incubate with the primary antibody (if needed) overnight at 4°C.
 - Wash with PBS.
 - Incubate with the fluorescently-labeled secondary antibody for 1 hour.
 - Wash with PBS.



- Mounting and Imaging: Mount the coverslips on slides with DAPI-containing mounting medium. Acquire images using a confocal microscope.
- Analysis: Analyze the co-localization between the Parkin signal (YFP or antibody staining) and the mitochondrial signal (MitoTracker). An increase in co-localization indicates Parkin recruitment to the mitochondria.

Logical Relationship of USP30-I-1 Mechanism of Action





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Caption: The logical cascade of events following the inhibition of USP30 by USP30-I-1.



By following these application notes and protocols, researchers can effectively design and execute experiments to investigate the role of USP30 and the therapeutic potential of its inhibition with **USP30-I-1**.

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